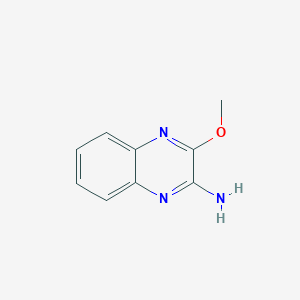

3-Methoxyquinoxalin-2-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methoxyquinoxalin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-13-9-8(10)11-6-4-2-3-5-7(6)12-9/h2-5H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJVRFMEZDAPDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2N=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxyquinoxalin 2 Amine and Its Derivatives

Established Synthetic Pathways for the Quinoxaline (B1680401) Nucleus

The construction of the fundamental quinoxaline ring system is the initial and crucial step in the synthesis of 3-methoxyquinoxalin-2-amine. Several classical and modern methods are employed for this purpose.

Condensation Reactions Involving o-Phenylenediamine (B120857) Derivatives

The most traditional and widely used method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. encyclopedia.pubchim.it This reaction, first reported by Körner and Hinsberg in 1884, forms the basis for numerous variations. encyclopedia.pub The reaction is versatile and can be carried out under various conditions, including using organic solvents, high temperatures, or catalysts. encyclopedia.pub Green chemistry approaches have also been developed, utilizing microwave irradiation or environmentally friendly catalysts to improve yields and reduce reaction times. sapub.orgtsijournals.comtandfonline.com

For instance, the condensation of o-phenylenediamine with α-dicarbonyl derivatives in ethanol (B145695) under microwave irradiation provides high yields of quinoxalines without the need for extensive purification. sapub.org Similarly, iodine can be used as a catalyst to promote the oxidative cyclization of 1,2-diamino compounds with hydroxyl ketones. encyclopedia.pub

Table 1: Examples of Condensation Reactions for Quinoxaline Synthesis

| o-Phenylenediamine Derivative | Dicarbonyl Compound/Equivalent | Catalyst/Conditions | Product | Reference |

| o-Phenylenediamine | Glyoxal | Microwave, 60s, 160W | Quinoxaline | tsijournals.com |

| o-Phenylenediamine | Benzil | Microwave, 60s, 160W | 2,3-Diphenylquinoxaline | tsijournals.com |

| o-Phenylenediamine | α-Dicarbonyl derivatives | Microwave, Ethanol | Quinoxalines | sapub.org |

| 1,2-Diamino compounds | Hydroxyl ketones | I2, DMSO, RT | Quinoxalines | encyclopedia.pub |

Utilization of 2,3-Dichloroquinoxaline (B139996) (DCQX) as a Precursor

2,3-Dichloroquinoxaline (DCQX) is a highly versatile and commercially available building block for synthesizing a wide array of quinoxaline derivatives. arabjchem.orgwiserpub.comguidechem.com The two chlorine atoms at the C2 and C3 positions make the quinoxaline ring an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions. arabjchem.org This allows for the direct introduction of various substituents, including amino, alkoxy, and thio groups. arabjchem.orgnih.gov

The reaction of DCQX with nucleophiles can be controlled to achieve either mono- or di-substituted products. researchgate.net For example, reacting DCQX with amines can yield 2-amino-3-chloroquinoxaline or 2,3-diaminoquinoxaline derivatives. arabjchem.org This stepwise substitution is a key advantage in the synthesis of specifically functionalized quinoxalines. wiserpub.com DCQX itself is typically prepared by the chlorination of the corresponding quinoxaline-2,3-dione, which can be synthesized from the condensation of an o-phenylenediamine with oxalic acid. nih.govgoogle.com

Table 2: Synthesis and Reactions of 2,3-Dichloroquinoxaline (DCQX)

| Starting Material | Reagent | Product | Application | Reference |

| 4-Bromo-o-phenylenediamine | 1. Oxalic acid, HCl2. POCl3, DMF | 6-Bromo-2,3-dichloroquinoxaline | Precursor for substituted quinoxalines | nih.gov |

| 3-Methoxybenzene-1,2-diamine (B1295814) | 1. Oxalic acid, HCl2. SOCl2, DMF | 2,3-Dichloro-5-methoxyquinoxaline | Precursor for 3-chloro-5-methoxyquinoxalin-2-amine derivatives | google.com |

| 2,3-Dichloroquinoxaline | N-Methylpiperazine | 2-(4-Methylpiperazin-1-yl)-3-chloroquinoxaline | 5-HT3 receptor binding affinity | arabjchem.org |

| 2,3-Dichloroquinoxaline | Anilines | N-Aryl substituted 3-chloroquinoxalin-2-amines | Intermediates for further synthesis | wiserpub.com |

Approaches from Ethyl 3-Methoxyquinoxaline-2-carboxylate

Ethyl 3-methoxyquinoxaline-2-carboxylate serves as a valuable starting material for the synthesis of various 3-methoxyquinoxaline derivatives. connectjournals.comresearchgate.netniscpr.res.in This precursor can be synthesized through the condensation of o-phenylenediamine with ethyl oxalyl chloride followed by methylation. rsc.org

The ester group at the 2-position can be readily transformed into other functional groups. For example, reaction with hydrazine (B178648) hydrate (B1144303) yields the corresponding hydrazide, which can be further cyclized to form triazole or thiadiazole-containing quinoxalines. niscpr.res.in The ester can also be reduced to an alcohol, which can then be oxidized to an aldehyde, providing a key intermediate for Claisen-Schmidt condensation reactions to form chalcone-like structures. connectjournals.com These chalcones can then be cyclized with hydrazine to produce pyrazolyl-substituted quinoxalines. connectjournals.com

Table 3: Synthetic Transformations of Ethyl 3-Methoxyquinoxaline-2-carboxylate

| Starting Material | Reagent(s) | Intermediate/Product | Reference |

| Ethyl 3-methoxyquinoxaline-2-carboxylate | Hydrazine hydrate | 3-Methoxyquinoxaline-2-carbohydrazide | niscpr.res.in |

| 3-Methoxyquinoxaline-2-carbohydrazide | CS2, KOH | 5-(2-Methoxyquinoxalin-3-yl)-1,3,4-oxadiazole-2-thiol | niscpr.res.in |

| Ethyl 3-methoxyquinoxaline-2-carboxylate | 1. LiAlH42. Dess-Martin periodinane | 3-Methoxyquinoxaline-2-carbaldehyde | connectjournals.com |

| 3-Methoxyquinoxaline-2-carbaldehyde | Acetophenones, KOH | 3-(2-Hydroxyquinoxalin-3-yl)-1-phenylprop-2-en-1-ones | connectjournals.com |

| 3-(2-Hydroxyquinoxalin-3-yl)-1-phenylprop-2-en-1-ones | Hydrazine hydrate, AcOH | 2-(4,5-Dihydro-3-substituted-1H-pyrazol-5-yl)-3-methoxyquinoxalines | connectjournals.com |

| Ethyl 3-methoxyquinoxaline-2-carboxylate | aq. NH3 | 3-Methoxyquinoxaline-2-carboxamide | researchgate.net |

Beirut Reaction for Substituted Quinoxaline-2-amine Derivatives

The Beirut reaction is a significant method for synthesizing quinoxaline-1,4-dioxides, which are precursors to various quinoxaline derivatives. nih.govmdpi.comnih.gov This reaction involves the condensation of a benzofuroxan (B160326) with an active methylene (B1212753) compound. researchgate.netsciforum.net For instance, the reaction of benzofuroxan with malononitrile (B47326) in the presence of a base like triethylamine (B128534) yields 3-amino-2-cyanoquinoxaline 1,4-dioxide. nih.govnih.gov

These quinoxaline-1,4-dioxide derivatives can then be further modified. The nitrile group can be hydrolyzed to a carboxamide, and the N-oxide groups can be selectively reduced. nih.gov The Beirut reaction provides a direct route to highly functionalized quinoxalines that are valuable in medicinal chemistry. nih.govnih.gov

Targeted Synthesis of 3-Methoxyquinoxalin-2-amine Derivatives

Building upon the foundational methods for constructing the quinoxaline nucleus, specific strategies are employed to synthesize derivatives of 3-methoxyquinoxalin-2-amine, often creating hybrid molecules with other heterocyclic systems.

Synthesis of Substituted Quinoxalin-2-amine (B120755) Hybrids

The synthesis of hybrid molecules incorporating the quinoxalin-2-amine scaffold is an active area of research, aiming to combine the properties of different pharmacophores. nih.govarabjchem.org A common strategy involves the initial synthesis of a substituted 3-chloroquinoxalin-2-amine, which then serves as a key intermediate for further elaboration. wiserpub.comarabjchem.org

For example, N-aryl substituted 3-chloroquinoxalin-2-amines can be prepared by the reaction of 2,3-dichloroquinoxaline with various anilines. wiserpub.com The secondary amine can then be alkylated, for instance with propargyl bromide, to introduce a terminal alkyne. researchgate.netarabjchem.org This alkyne can then participate in click reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to form quinoxaline-triazole hybrids. nih.gov Another approach involves the palladium-catalyzed cross-coupling of a bromo-substituted quinoxaline with an amine-containing heterocycle. scholarsresearchlibrary.com

Table 4: Synthesis of Quinoxalin-2-amine Hybrids

| Quinoxaline Intermediate | Coupling Partner | Reaction Type | Hybrid Product | Reference |

| N-Aryl substituted 3-chloroquinoxalin-2-amine | Propargyl bromide | Alkylation | N-Aryl-N-propargyl-3-chloroquinoxalin-2-amine | arabjchem.org |

| N-Propargyl-3-benzyl-quinoxalin-2-one | Ethyl 4-azidobenzoate | Click Reaction | Quinoxaline-triazole hybrid | nih.gov |

| 8-Bromo-2-methoxyquinoxaline | tert-Butyl pyrrolidin-3-ylcarbamate | Pd-catalyzed cross-coupling | tert-Butyl 1-(2-methoxyquinoxalin-8-yl)pyrrolidin-3-ylcarbamate | scholarsresearchlibrary.com |

| 3-Chloro-N-(p-tolyl)-N-(prop-2-ynyl)quinoxalin-2-amine | Tosyl azide | Cycloaddition | Triazole-linked quinoxaline | researchgate.net |

Preparation of 3-Methoxyquinoxalin-2-carboxamides

The synthesis of 3-methoxyquinoxalin-2-carboxamides has been reported as part of the development of novel serotonin (B10506) type-3 (5-HT₃) receptor antagonists. nih.gov A ligand-based design approach led to the synthesis of these compounds starting from o-phenylenediamine. nih.gov The synthetic sequence involves multiple reaction steps to construct the desired quinoxaline carboxamide scaffold. nih.govsemanticscholar.org

One common route to carboxamides involves the coupling of a carboxylic acid with an amine. For instance, pyrazine-2-carboxylic acid derivatives can be coupled with N-heteroarylpiperazines using a coupling reagent like T3P (propane phosphonic acid anhydride) to form the corresponding carboxamides. rjpbcs.com While not directly involving 3-methoxyquinoxalin-2-amine, this illustrates a general principle applicable to the final step in forming such carboxamides.

Another approach involves the partial hydrolysis of a nitrile group. For example, 3-chloropyrazine-2-carboxamide (B1267238) can be synthesized from 3-chloropyrazine-2-carbonitrile (B110518) under controlled pH and temperature, a method noted for higher yields compared to direct amidation. mdpi.com This resulting carboxamide can then undergo further reactions, such as aminodehalogenation, to introduce various substituents. mdpi.com

The synthesis of 2-(4,5-dihydro-3-substituted-1H-pyrazol-5-yl)-3-methoxyquinoxalines begins with ethyl 3-methoxy-quinoxaline-2-carboxylate, showcasing a three-step procedure to arrive at the final products. connectjournals.com

Sequential Substitution Reactions for Alkoxy-Aminocarbonyl Derivatives

Sequential substitution reactions are a powerful strategy for synthesizing specifically substituted quinoxaline derivatives. A key starting material for these reactions is 2,3-dichloroquinoxaline, which is readily available and offers two reactive sites for nucleophilic substitution. wiserpub.com The differential reactivity of the two chlorine atoms can be exploited to introduce different groups in a stepwise manner. wiserpub.com

For instance, the synthesis of 3-amino-2-methoxy derivatives can be achieved by first treating 2,3-dichloroquinoxaline with ammonia (B1221849) to form a 3-amino-2-chloroquinoxaline intermediate. This is followed by a reaction with methoxide (B1231860), which displaces the remaining chlorine atom to yield the desired 3-amino-2-methoxyquinoxaline. sci-hub.se The resulting compound can then be further elaborated, for example, by reacting it with arylpiperazines to create more complex molecules. sci-hub.se

This stepwise approach allows for the controlled synthesis of various alkoxy-aminocarbonyl derivatives with diverse substitution patterns on the quinoxaline ring. sci-hub.se

Formation of Pyrrolidinyl-Methoxyquinoxalines

The synthesis of pyrrolidinyl-methoxyquinoxalines can be accomplished through the reaction of a pyrrolidine (B122466) derivative with a suitably substituted quinoxaline. One documented method involves the reaction of a pyrrolidine derivative with 2,3-dichloro-6-methoxyquinoxaline (B108869) in the presence of cesium carbonate. mdpi.com This reaction results in the formation of a carbon-nitrogen bond between the pyrrolidine ring and the quinoxaline core.

Pyrrolidine-containing compounds are often synthesized from cyclic precursors like proline and 4-hydroxyproline. researchgate.net These starting materials can be chemically modified through various reactions to introduce the desired functionality before being coupled with the quinoxaline moiety. researchgate.net

Green Chemistry Principles in 3-Methoxyquinoxalin-2-amine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxaline derivatives to reduce environmental impact and improve efficiency. These approaches focus on the use of catalysts, solvent-free conditions, and energy-efficient methods.

Catalytic Approaches

Various catalytic systems have been developed for the synthesis of quinoxalines, offering advantages such as mild reaction conditions, high yields, and catalyst recyclability.

Sulfated Titania Catalysis : Sulfated titania (TiO₂–SO₄²⁻) has been employed as a solid acid catalyst for the synthesis of quinoxaline derivatives. oup.comoup.com This catalyst, often prepared by a sol-gel method, demonstrates increased acidity due to sulfate (B86663) loading, which enhances its catalytic activity. oup.comoup.com Reactions using sulfated titania can be performed at room temperature or under microwave irradiation, leading to excellent yields in short reaction times. oup.comtandfonline.comacs.org The catalyst is also inexpensive, easily recyclable, and efficient. oup.comoup.com Nanocrystalline titania-based sulfonic acid (TiO₂-Pr-SO₃H) is another highly efficient and reusable solid acid catalyst for quinoxaline preparation under mild conditions. d-nb.infooiccpress.com

p-TSA Catalysis : p-Toluenesulfonic acid (p-TSA) is an effective and inexpensive catalyst for the synthesis of quinoxalines. It can be used in one-pot, two-step oxidative cyclization reactions of o-diaminobenzene with 1,2-diaryl-2-hydroxyethanone, using DMSO as the oxidant, to produce a variety of quinoxaline derivatives in good yields. tandfonline.com p-TSA has also been utilized under solvent-free conditions at room temperature, where grinding the reactants together provides a convenient and environmentally friendly method for quinoxaline synthesis. researchgate.net

CeO₂ Nanoparticle Catalysis : Cerium oxide (CeO₂) nanoparticles have been used as a catalyst in three-component reactions for the synthesis of quinoxalin-2-amine derivatives. wiserpub.comresearchgate.net These reactions, typically involving 1,2-diamines, aldehydes, and isocyanides, can be carried out in water, offering an environmentally benign approach. researchgate.net Nano CeO₂/ZnO has also been shown to be an effective and reusable catalyst for the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds. bas.bg Gold nanoparticles supported on nanosized CeO₂ have also been used for quinoxaline synthesis. semanticscholar.org

Solvent-Free and Energy-Mediated Methods

To further align with green chemistry principles, methods that reduce or eliminate the use of organic solvents and employ alternative energy sources have been explored.

Liquid-Assisted Grinding (LAG) : Mechanochemical methods, such as grinding, offer a solvent-free route to quinoxaline derivatives. rsc.orgrsc.org Liquid-assisted grinding (LAG) is a technique where a small amount of liquid is added to the solid reactants to enhance reactivity during grinding. sci-hub.st This method has been successfully used for the cyclocondensation of o-phenylenediamine and 1,2-dicarbonyl compounds, sometimes with the aid of grinding auxiliaries like basic Al₂O₃ or SiO₂. rsc.orgrsc.org

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. wisdomlib.orgmdpi.comresearchgate.net The synthesis of quinoxaline derivatives can be significantly expedited using microwave assistance, particularly in conjunction with catalysts like sulfated titania in solvent-free conditions. wiserpub.comoup.comoup.com For example, the reaction of 2,3-dichloroquinoxaline with substituted anilines in n-BuOH can be completed in 30 minutes under microwave irradiation at 130°C. wiserpub.com

Synthetic Optimization and Yield Enhancement Strategies

Optimizing synthetic routes to improve yields and purity is a constant focus in chemical synthesis. For quinoxaline derivatives, several strategies can be employed.

The choice of catalyst and reaction conditions plays a crucial role. As discussed, catalysts like p-TSA and sulfated titania can significantly improve yields and reduce reaction times. oup.comtandfonline.com The use of microwave irradiation can also dramatically enhance reaction efficiency. wiserpub.comoup.com

In multi-step syntheses, optimizing each individual step is critical. For example, in the preparation of 3-chloropyrazine-2-carboxamide from the corresponding nitrile, controlling the pH and temperature during hydrolysis was found to be key for achieving higher yields. mdpi.com

For reactions involving nucleophilic substitution, the choice of base and solvent can have a significant impact on the yield. In some amidation reactions, for instance, using a strong base like sodium hydride (NaH) can lead to higher product yields compared to other bases. researchgate.net

Furthermore, process optimization can involve exploring different starting materials or synthetic pathways. For example, while many quinoxaline syntheses involve the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, alternative methods starting from α-hydroxy ketones or α-haloketones have also been developed. tandfonline.comrsc.org The development of enzymatic routes using engineered enzymes like transaminases also presents a promising avenue for the highly selective and efficient synthesis of chiral amine precursors, which could be incorporated into quinoxaline structures. dovepress.com

Below is a table summarizing some of the catalytic approaches for the synthesis of quinoxaline derivatives, which can be adapted for 3-methoxyquinoxalin-2-amine.

| Catalyst System | Reactants | Conditions | Key Advantages |

| Sulfated Titania (TiO₂–SO₄²⁻) | o-phenylenediamine, benzil | Microwave irradiation, dry media | Excellent yield (99%) in 1 minute, recyclable catalyst. oup.com |

| p-Toluenesulfonic Acid (p-TSA) | o-diaminobenzene, 1,2-diaryl-2-hydroxyethanone | DMSO as oxidant | Good yields, broad substrate applicability. tandfonline.com |

| Cerium Oxide (CeO₂) Nanoparticles | 1,2-diamines, aldehydes, isocyanides | Water | Environmentally benign, effective for quinoxalin-2-amine synthesis. researchgate.net |

| Nano CeO₂/ZnO | o-phenylenediamines, 1,2-dicarbonyl compounds | Methanol (B129727), reflux | Good yields, recyclable and reusable catalyst. bas.bg |

| Nanocrystalline Titania Sulfonic Acid | 1,2-dicarbonyls, o-phenylenediamines | Room temperature | High yields, short reaction times, reusable catalyst. d-nb.info |

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the functional groups present, offering valuable structural information. mdpi.com

The FTIR spectrum of 3-Methoxyquinoxalin-2-amine is characterized by absorption bands corresponding to its primary amine, methoxy (B1213986), and quinoxaline (B1680401) ring functionalities. As a primary aromatic amine, it is expected to show two distinct N-H stretching bands. orgchemboulder.comorgchemboulder.com The C–N stretching vibration for aromatic amines typically appears as a strong band in the 1335-1250 cm⁻¹ region. orgchemboulder.comorgchemboulder.com The spectrum will also feature bands for the aromatic C-H and C=C bonds of the quinoxaline core, as well as the C-O stretching of the methoxy group.

Table 1: Predicted FTIR Spectral Data for 3-Methoxyquinoxalin-2-amine

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

|---|---|---|---|

| 3400–3300 and 3330–3250 | Primary Amine (N-H) | Asymmetric & Symmetric Stretching | Medium-Weak |

| 3100–3000 | Aromatic C-H | Stretching | Medium-Weak |

| 2950–2850 | Methoxy C-H | Stretching | Medium-Weak |

| 1650–1580 | Primary Amine (N-H) | Bending (Scissoring) | Medium |

| 1620–1580 | Aromatic C=C & C=N | Ring Stretching | Medium-Variable |

| 1335–1250 | Aromatic C-N | Stretching | Strong |

| 1275–1200 | Aryl Ether (C-O) | Asymmetric Stretching | Strong |

| 1075–1020 | Aryl Ether (C-O) | Symmetric Stretching | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. libretexts.org By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 3-Methoxyquinoxalin-2-amine displays signals corresponding to the aromatic protons of the quinoxaline ring, the amine protons, and the methoxy protons. The four protons on the benzene (B151609) portion of the quinoxaline ring are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm, as complex multiplets due to spin-spin coupling. The two protons of the primary amine group (-NH₂) typically produce a broad singlet; its chemical shift is variable and depends on factors like solvent and concentration. orgchemboulder.compdx.edu The three protons of the methoxy group (-OCH₃) are chemically equivalent and will appear as a sharp singlet, typically around 4.0 ppm.

Table 2: Predicted ¹H NMR Spectral Data for 3-Methoxyquinoxalin-2-amine

| Chemical Shift (δ, ppm) | Protons | Multiplicity |

|---|---|---|

| ~7.0 – 8.0 | 4H (Aromatic) | Multiplet (m) |

| Variable (Broad) | 2H (-NH₂) | Singlet (s) |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 3-Methoxyquinoxalin-2-amine, nine distinct signals are expected. The carbons of the quinoxaline ring will resonate in the aromatic region (approximately 110–160 ppm). udel.edu Carbons bonded to electronegative atoms like nitrogen and oxygen (C2 and C3) are significantly deshielded and appear further downfield. ucl.ac.uk The carbon of the methoxy group is expected in the 50–60 ppm range. nobraintoosmall.co.nz

Table 3: Predicted ¹³C NMR Spectral Data for 3-Methoxyquinoxalin-2-amine

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~150 – 160 | C2, C3 |

| ~135 – 145 | C4a, C8a (Quaternary) |

| ~120 – 130 | C5, C6, C7, C8 |

To unambiguously assign all proton and carbon signals, advanced NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. ustc.edu.cnwikipedia.org

HSQC: This 2D experiment correlates carbon atoms with their directly attached protons. columbia.edu For 3-Methoxyquinoxalin-2-amine, an HSQC spectrum would show cross-peaks connecting each aromatic C-H signal in the ¹³C spectrum to its corresponding signal in the ¹H spectrum. It would also show a correlation between the methoxy carbon and the methoxy protons. researchgate.net

HMBC: This experiment reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). columbia.edu It is exceptionally powerful for piecing together the molecular skeleton. Key HMBC correlations for this molecule would include a cross-peak between the methoxy protons (~4.0 ppm) and the C3 carbon, confirming the position of the methoxy group. Additionally, correlations between the amine protons and carbons C2 and C3 would be expected, solidifying the amine group's location. Long-range correlations between the aromatic protons and various ring carbons would confirm the quinoxaline structure. youtube.com

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which allows for the determination of the molecular weight and formula. rsc.org The molecular formula of 3-Methoxyquinoxalin-2-amine is C₉H₉N₃O, giving it a molecular weight of approximately 175.19 amu. molaid.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 175. In accordance with the nitrogen rule, the presence of an odd number of nitrogen atoms (three) results in a molecular ion with an odd nominal mass. libretexts.orglibretexts.org High-resolution mass spectrometry (HRMS) could be used to determine the exact mass to four or more decimal places, allowing for the unambiguous confirmation of the elemental formula C₉H₉N₃O. rsc.org

Common fragmentation pathways for this molecule could include:

Loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment ion at m/z 160 (M-15).

Loss of a neutral formaldehyde (B43269) molecule (CH₂O) from the methoxy group, resulting in a fragment at m/z 145 (M-30).

Alpha-cleavage adjacent to the amine group is a characteristic fragmentation for amines, though in this aromatic system, ring fragmentation patterns would also be prevalent. docbrown.info

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, making it well-suited for many quinoxaline derivatives. researchgate.net This method allows for the generation of gas-phase ions from a liquid solution, which can then be analyzed by a mass spectrometer. researchgate.net

In the study of various heterocyclic compounds, including those with a quinoxaline core, ESI-MS is a common method for determining molecular weight and obtaining structural information through fragmentation patterns. For example, in the analysis of 3-chloro-6-methoxyquinoxalin-2-ol, a related precursor, ESI-MS was used to identify the protonated molecule [M+H]⁺ at an m/z of 211. googleapis.com Similarly, the product of its subsequent reaction, 1-tert-butyl 2-methyl (2S,4R)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-1,2-dicarboxylate, was confirmed with an [M+H]⁺ peak at m/z 438. googleapis.com

The fragmentation patterns observed in ESI-MS/MS experiments can provide valuable structural information. For instance, in the analysis of daunomycin-tuftsin bioconjugates, which share some structural motifs with substituted quinoxalines, in-source fragmentation was observed, highlighting the importance of optimizing instrumental parameters like capillary exit potential to obtain spectra of intact protonated ions. mdpi.com The study of isoflavones by ESI-MS has also provided detailed insights into fragmentation pathways, which can be analogously applied to understand the fragmentation of other heterocyclic systems like quinoxalines. nih.gov The fragmentation of deprotonated anions in ion trap mass spectrometry is characterized by prominent neutral losses of CO and CO2. nih.gov

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) and the intensity of the absorption are characteristic of the molecular structure and its chromophores.

For molecules containing a C=O group, which is relevant to some quinoxaline precursors and derivatives, weak absorbances in the range of 270-300 nm are common and correspond to n→π* transitions. masterorganicchemistry.com Conjugation with other pi systems, such as C=C bonds, leads to a bathochromic (red) shift in the λmax. masterorganicchemistry.com

In the context of quinoxaline derivatives, UV-Vis spectroscopy can be used to monitor reactions and characterize the final products. For example, the interaction of certain phthalimide (B116566) derivatives with DNA was studied using UV-Vis spectroscopy, where changes in the absorption spectra indicated binding. researchgate.net While specific UV-Vis data for 3-Methoxyquinoxalin-2-amine is not detailed in the provided context, the technique is fundamental in the study of aromatic and heterocyclic compounds. It is used for both qualitative identification and quantitative analysis in various applications, including pharmaceutical analysis. technologynetworks.com The use of spiropyran derivatives for the recognition of amines through UV-Vis spectra also demonstrates the utility of this technique in studying interactions involving amine groups, which are present in 3-Methoxyquinoxalin-2-amine. x-mol.com

Advanced Structural Analysis (e.g., Hirshfeld Surface Analysis for related compounds)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed on crystal structures determined by X-ray diffraction and provides insights into the packing modes and close contacts of molecules.

For several quinoxaline derivatives, Hirshfeld surface analysis has been instrumental in understanding their crystal packing. In a study of two new quinoxaline derivatives, the analysis revealed that H···H contacts were the most significant intermolecular interactions. tandfonline.com For another quinoxaline derivative, 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline, the analysis quantified the contributions of different interactions, showing that C—H⋯N hydrogen bonds and π-stacking interactions form corrugated layers. nih.gov

In the case of 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline, Hirshfeld surface analysis and the corresponding 2D fingerprint plots showed that H···H contacts accounted for the largest contribution (30.6%) to the total surface area, followed by H···O/O···H (24.8%) and other contacts. nih.gov Similarly, for 3-phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}-1,2-dihydroquinoxalin-2-one, H···H contacts were dominant (51.3%), followed by C···H/H···C (24.2%) and C···C (9.0%) interactions. iucr.org

These analyses provide a detailed picture of the non-covalent forces that govern the solid-state architecture of quinoxaline-based compounds, which is crucial for understanding their physical properties and for crystal engineering.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on quinoxaline (B1680401) derivatives have provided insights into their molecular structure, stability, and reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

The following table illustrates the types of data typically generated from DFT studies on related compounds:

| Compound Class | Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Quinoxaline Derivatives | DFT | 6-311G++(d,p) | - | - | - |

| Quinoline (B57606) | DFT | 6-31+G(d,p) | -6.646 | -1.816 | 4.83 |

| Substituted Hydrazinecarbodithioate | DFT | 6-31G+(d,p) | -0.26751 | -0.18094 | 0.08657 |

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics. Computational methods, particularly DFT, are employed to predict the NLO properties of molecules, such as dipole moments, polarizabilities, and first-order hyperpolarizabilities (β). The intramolecular charge transfer within a molecule, which can be elucidated by HOMO-LUMO analysis, is a key factor influencing its NLO response. While direct NLO studies on 3-Methoxyquinoxalin-2-amine were not found, research on other quinoxaline derivatives has demonstrated the utility of computational approaches in this area.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for studying the interactions between small molecules and biological macromolecules, such as proteins. These methods are crucial in drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand to a biological target, such as a protein kinase. Quinoxaline derivatives have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors of various kinases involved in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAF kinase.

For example, docking studies of 3-methylquinoxaline derivatives against VEGFR-2 have shown that these compounds can exhibit better docking scores than the approved drug Sorafenib, suggesting they could be potent inhibitors. Similarly, quinoxaline derivatives have been docked into the active site of BRAF kinase to understand their inhibitory mechanism. These studies typically report binding affinities or docking scores (e.g., in kcal/mol) and detail the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the target protein.

The following table summarizes representative docking scores for quinoxaline derivatives against different targets:

| Compound/Derivative | Target | Docking Score (kcal/mol) | Reference Compound | Reference Score (kcal/mol) |

| Quinoxaline derivative III | VEGFR-2 | -15.63 | - | - |

| Quinoxaline derivative IV | VEGFR-2 | -17.11 | - | - |

| Thiazolyl-Coumarin 6d | VEGFR-2 | -9.900 | Sorafenib | -9.284 |

| Thiazolyl-Coumarin 6b | VEGFR-2 | -9.819 | Sorafenib | -9.284 |

| 4-(quinolin-2-yl)pyrimidin-2-amine 5 | V600E-BRAF | -128.011 (Rerank Score) | Vemurafenib | -118.607 (Rerank Score) |

| 4-(quinolin-2-yl)pyrimidin-2-amine 9 | V600E-BRAF | -126.258 (Rerank Score) | Vemurafenib | -118.607 (Rerank Score) |

Note: These are examples for related quinoxaline and quinoline derivatives, as specific docking data for 3-Methoxyquinoxalin-2-amine was not found.

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and biomolecular complexes over time. In the context of drug design, MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking. By simulating the movement of atoms over a period of time, researchers can analyze parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to understand the stability of the complex and the flexibility of the protein structure. MD simulations can also be used to calculate binding free energies, providing a more accurate estimation of ligand binding affinity than docking scores alone.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling can be used to identify the key chemical features of a series of active compounds and to screen large compound libraries for new potential inhibitors. For multi-kinase inhibitors, a common 3D pharmacophore model can be constructed based on the key interactions observed in the binding sites of the target kinases, such as VEGFR-2 and BRAF. This approach helps in the design of new molecules with the desired inhibitory profile.

Computational Prediction of Chemical Reactivity and Properties

Theoretical and computational chemistry provides a powerful lens through which the chemical reactivity and intrinsic properties of molecules like 3-Methoxyquinoxalin-2-amine and its analogs can be explored. By employing sophisticated computational models, researchers can predict a range of molecular behaviors, including their acid-base properties, which are fundamental to understanding their action in biological and chemical systems.

Determination of Dissociation Constants (pKa) of Related Amines

The dissociation constant (pKa) is a critical parameter that quantifies the strength of an acid or base in a solution. For amine-containing compounds, the pKa value indicates the pH at which the amine group is 50% protonated. Computational methods, particularly those based on density functional theory (DFT), have become invaluable for predicting pKa values, offering insights that complement experimental studies.

While specific computational studies on the pKa of 3-Methoxyquinoxalin-2-amine are not extensively documented in publicly available literature, research on structurally related aminoquinoxalines and other amines provides a strong basis for understanding its likely acid-base chemistry.

For instance, a study on a water-soluble aminoquinoxaline derivative, 6,7-bis[(3-aminopropyl)amino]quinoxaline (QC1), revealed two distinct pKa values through spectrophotometric and fluorescence titrations. The first protonation events, with pKa values in the range of 9.32 to 10.25, were attributed to the protonation of the exocyclic aliphatic amino groups. The second, lower pKa values of 2.61 to 3.07 were associated with the protonation of the nitrogen atoms within the quinoxaline ring system. mdpi.com This highlights the significant difference in basicity between the exocyclic amine and the ring nitrogens.

Computational studies on a variety of other amines have also demonstrated the utility of theoretical calculations in predicting pKa values. A study focused on amines relevant to carbon capture employed computational chemistry to estimate their pKa values, showcasing the methodologies that can be applied to understand the protonation behavior of these molecules. mdpi.com

Below is a table summarizing the experimentally determined pKa values for a related aminoquinoxaline compound, which can serve as a reference for estimating the potential pKa of 3-Methoxyquinoxalin-2-amine.

| Compound | pKa1 (Exocyclic Amines) | pKa2 (Quinoxaline Nitrogens) | Method |

|---|---|---|---|

| 6,7-bis[(3-aminopropyl)amino]quinoxaline | 9.32 | 3.07 | Fluorescence Titration |

| 6,7-bis[(3-aminopropyl)amino]quinoxaline | 10.25 | 2.61 | Spectrophotometric Titration |

Analysis of Protonation Order and Mechanisms

Computational chemistry is not only used to predict the pKa values but also to elucidate the order and mechanism of protonation in molecules with multiple basic sites. For a molecule like 3-Methoxyquinoxalin-2-amine, there are three potential protonation sites: the exocyclic amino group and the two nitrogen atoms of the quinoxaline ring.

Theoretical studies on diamines have shown that the protonation order can be determined by comparing the calculated pKa values for each potential protonation site. mdpi.com For example, in 3-(Diethylamino)propylamine, which contains both a primary and a tertiary amine, computational results indicated that the tertiary amino group is more likely to be protonated first, as this configuration is energetically more favorable. mdpi.com

In the case of aminoquinoxalines, the exocyclic amino group is generally expected to be more basic than the nitrogen atoms within the aromatic quinoxaline ring. This is supported by the experimental findings for 6,7-bis[(3-aminopropyl)amino]quinoxaline, where the pKa values for the exocyclic amines are significantly higher than those for the ring nitrogens. mdpi.com The lower basicity of the quinoxaline nitrogens is due to the delocalization of their lone pair electrons within the aromatic system, which reduces their availability for protonation.

Computational models can further refine this understanding by calculating the proton affinity of each nitrogen atom in 3-Methoxyquinoxalin-2-amine. The site with the highest proton affinity would be the most likely site of initial protonation. The presence of the electron-donating methoxy (B1213986) and amino groups on the quinoxaline ring would be expected to influence the electron density and, consequently, the basicity of the ring nitrogens compared to unsubstituted quinoxaline.

The following table presents the calculated pKa values for different protonation sites of a diamine, illustrating how computational methods can distinguish between the basicity of different amine groups within the same molecule.

| Protonation Site | Predicted pKa (Method 1) | Predicted pKa (Method 2) |

|---|---|---|

| Primary Amino Group | 10.60 | 10.74 |

| Tertiary Amino Group | 10.75 | 10.95 |

Chemical Reactivity and Reaction Mechanisms

Reactivity of the Amine Functional Group

The primary amino group at the C-2 position is the most prominent site of reactivity. Its lone pair of electrons makes it both basic and highly nucleophilic, enabling it to participate in a variety of chemical transformations. vulcanchem.comsmolecule.com

The amine group of 3-Methoxyquinoxalin-2-amine readily engages in nucleophilic substitution reactions. vulcanchem.comsmolecule.com

Alkylation: As a primary amine, it can act as a nucleophile and react with alkyl halides. mdpi.comresearchgate.net This reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. rammohancollege.ac.inamazonaws.com A significant challenge in this reaction is the potential for over-alkylation. researchgate.netevitachem.com The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading it to compete for the remaining alkyl halide and form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. smolecule.commdpi.comamazonaws.com

Acylation to form Amides: The reaction of the primary amine with acylating agents such as acid chlorides or anhydrides is a robust method for forming amides. vulcanchem.comresearchgate.net This nucleophilic acyl substitution involves the attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., a chloride ion). researchgate.net This reaction is fundamental in medicinal chemistry for modifying the properties of a parent amine. For instance, a series of 3-methoxyquinoxalin-2-carboxamides were synthesized from 3-methoxyquinoxalin-2-amine, demonstrating the amine group's capacity to undergo acylation to produce compounds with potential therapeutic applications. evitachem.com

Table 1: Examples of Acylation Reactions

| Reactant 1 | Reactant 2 (Acylating Agent) | Product Class | Reference |

|---|---|---|---|

| 3-Methoxyquinoxalin-2-amine | Various Carboxylic Acid Chlorides | 3-Methoxyquinoxalin-2-carboxamides | evitachem.com |

| Primary/Secondary Amine | Acid Chloride / Anhydride | N-Substituted Amide | vulcanchem.comCurrent time information in Bangalore, IN. |

| Tertiary Amine | Acyl Chloride | No Reaction (lacks N-H) | vulcanchem.comCurrent time information in Bangalore, IN. |

Reductive amination is a powerful method for forming new carbon-nitrogen bonds and synthesizing secondary or tertiary amines in a controlled manner, avoiding the over-alkylation issues of direct alkylation. evitachem.comscholarsresearchlibrary.com The process involves two main steps:

Imine Formation: 3-Methoxyquinoxalin-2-amine, as a primary amine, reacts with an aldehyde or a ketone in a condensation reaction to form an intermediate imine (a compound containing a C=N double bond), also known as a Schiff base. vulcanchem.comCurrent time information in Bangalore, IN. This step is typically reversible and is driven to completion by the removal of water. Current time information in Bangalore, IN.scholarsresearchlibrary.com

Reduction: The formed imine is then reduced to an amine. evitachem.com This reduction can be performed in situ (in the same reaction vessel). A variety of reducing agents can be employed, with some offering selectivity for the imine over the starting carbonyl compound. scholarsresearchlibrary.com

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). evitachem.comontosight.ai Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion in the presence of aldehydes or ketones. evitachem.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics | Reference(s) |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol (B129727), Ethanol (B145695) | Can also reduce aldehydes/ketones; often added after imine formation. | evitachem.comontosight.ai |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol | Selective for imines over carbonyls; toxic cyanide byproduct. | evitachem.comontosight.ai |

| Sodium Triacetoxyborohydride | STAB | Dichloromethane (DCM), Dichloroethane (DCE), THF | Mild and selective; sensitive to water. | scholarsresearchlibrary.comontosight.ai |

The amine group of 3-Methoxyquinoxalin-2-amine can react with sulfonyl chlorides (R-SO₂Cl) to form sulfonamides (R-SO₂-NH-R'). researchgate.net This reaction is analogous to acylation, where the nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The resulting sulfonamides are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities. mdpi.comresearchgate.net The synthesis of various quinoxaline-based sulfonamides has been reported, highlighting the utility of the quinoxaline (B1680401) amine moiety as a building block for these structures. mdpi.com The electronic nature of substituents on the reactants can influence the reaction yield; electron-donating groups on the amine generally lead to higher yields, while electron-withdrawing groups can decrease reactivity. mdpi.com

Reactivity of the Methoxy (B1213986) Substituent

The methoxy group (-OCH₃) at the C-3 position is generally less reactive than the amine group. Its reactivity is largely confined to substitution under specific conditions, which are facilitated by the electron-deficient nature of the quinoxaline ring.

While methoxy groups are not typically considered good leaving groups on standard benzene (B151609) rings, their displacement from electron-deficient heterocyclic rings via nucleophilic aromatic substitution (SNAr) is a known transformation. The quinoxaline ring, with its two nitrogen atoms, is inherently electron-deficient, which makes the carbon atoms of the ring susceptible to attack by strong nucleophiles.

The proposed mechanism for the substitution of the methoxy group is a two-step addition-elimination process (SNAr):

Nucleophilic Attack: A potent nucleophile (e.g., an amine or a thiolate) attacks the C-3 carbon, which bears the methoxy group. This attack breaks the aromaticity of the pyrazine (B50134) ring and forms a negatively charged intermediate known as a Meisenheimer complex.

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the methoxide (B1231860) ion (CH₃O⁻).

This type of reactivity is supported by studies on related quinoxaline systems. For example, various 3-amino quinoxaline derivatives have been synthesized via the nucleophilic substitution of groups like alkylthio- or aryloxy- (of which methoxy is a type) at the C-3 position of quinoxaline 1,4-dioxides. acs.org Similarly, the synthesis of 3-alkylaminoquinoxaline-2(1H)-thiones has been achieved from 2-alkyloxy-3-chloroquinoxalines, demonstrating the displacement of an alkoxy group. researchgate.net In some cases, the substitution of a chloro group is preferred over a nitro group in quinoxalines, indicating that the electronic properties of the heterocyclic system heavily influence leaving group potential, sometimes reversing expected reactivity patterns. researchgate.net

Cyclocondensation and Heterocyclic Ring Formation Strategies

3-Methoxyquinoxalin-2-amine is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. In these reactions, the bifunctional nature of the molecule can be exploited. The amine group often acts as the key nucleophilic center that initiates a cyclization cascade.

For instance, the amine group can react with a suitably functionalized electrophile in an intramolecular or intermolecular fashion to build a new ring fused to the quinoxaline core. An example is the reaction of a 2-amino-3-chloroquinoxaline with thiourea, which leads to an intermediate that cyclizes to form a thiazolo[b]quinoxaline system. researchgate.net While the starting material is different, this illustrates a common strategy where the 2-amino group is a key participant in forming a new five-membered heterocyclic ring.

Similarly, cyclocondensation reactions, which involve the formation of two bonds to build a ring, can utilize the amine group. For example, reaction with 1,3-dielectrophiles could lead to the formation of new six-membered rings. The synthesis of pyrimido[5′,4′:5,6] scholarsresearchlibrary.comthiazino[2,3-b]quinoxalines from 2,3-dichloroquinoxaline (B139996) and an aminothiol (B82208) demonstrates the principle of using the quinoxaline scaffold to build elaborate fused systems through condensation reactions. researchgate.net These strategies are central to generating molecular diversity and developing compounds with specific biological or material properties.

Derivatization Strategies and Applications of the Quinoxaline Scaffold

Design and Synthesis of Hybrid Scaffolds Incorporating 3-Methoxyquinoxalin-2-amine

The process of creating new drug candidates often involves combining different pharmacophores to produce hybrid molecules with potentially synergistic or novel activities. The 3-methoxyquinoxalin-2-amine scaffold is particularly amenable to such modifications, allowing for the introduction of various heterocyclic rings.

The combination of quinoxaline (B1680401) and isoxazole (B147169) rings has yielded compounds with significant anti-hyperglycemic properties. researchgate.netaminer.org A series of novel quinoxaline-isoxazole hybrids were synthesized and evaluated for their inhibitory activity against α-amylase and α-glucosidase, two key enzymes in carbohydrate metabolism. researchgate.netusm.my

The synthesis typically involves a multi-step process. usm.my For instance, one approach starts with the appropriate 6-substituted quinoxaline-2,3(1H,4H)-dione, which is then chlorinated. usm.my The resulting 2,3-dichloro-6-substituted quinoxaline is reacted with an amine to yield a 3-chloro-N-substituted-7-substituted-quinoxalin-2-amine. usm.my This intermediate is then coupled with a substituted isoxazole methanol (B129727) to afford the final quinoxaline-isoxazole hybrid. usm.my

Several compounds from these series have demonstrated potent dual inhibitory activity. For example, N-Ethyl-7-chloro-3-((3-phenylisoxazol-5-yl)methoxy)quinoxalin-2-amine (5b) showed an IC50 of 24.0 µM for α-amylase and 41.7 µM for α-glucosidase. researchgate.netaminer.org Another potent dual inhibitor, N-Ethyl-7-methoxy-3-((3-(2-chlorophenyl)isoxazol-5-yl)methoxy)quinoxalin-2-amine (5j), exhibited IC50 values of 17.0 µM and 40.1 µM against α-amylase and α-glucosidase, respectively. aminer.orgresearchgate.net Some derivatives displayed strong mono-inhibition, such as N-Ethyl-7-cyano-3-((3-phenylisoxazol-5-yl)methoxy)quinoxaline-2-amine (5e) for α-glucosidase with an IC50 of 16.6 µM. aminer.orgresearchgate.net

Table 1: Inhibitory Activity of Quinoxaline-Isoxazole Hybrids

| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |

| N-Ethyl-7-chloro-3-((3-phenylisoxazol-5-yl)methoxy)quinoxalin-2-amine | 24.0 researchgate.netaminer.org | 41.7 researchgate.netaminer.org |

| N-Ethyl-7-methoxy-3-((3-(2-chlorophenyl)isoxazol-5-yl)methoxy)quinoxalin-2-amine | 17.0 aminer.orgresearchgate.net | 40.1 aminer.orgresearchgate.net |

| N-Ethyl-7-cyano-3-((3-phenylisoxazol-5-yl)methoxy)quinoxaline-2-amine | - | 16.6 aminer.orgresearchgate.net |

| N-Ethyl-7-methoxy-3-((3-phenylisoxazol-5-yl)methoxy)quinoxalin-2-amine | - | 18.6 aminer.orgresearchgate.net |

| Compound 84j | 17.0 usm.my | 40.1 usm.my |

| Compound 84c | 24.0 usm.my | 41.7 usm.my |

Hybrid molecules incorporating thiadiazole and triazole moieties with the quinoxaline core have also been synthesized and investigated for their biological potential. niscpr.res.in A general synthetic route to these compounds starts from ethyl 3-methoxyquinoxaline-2-carboxylate. niscpr.res.in This starting material is treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide. niscpr.res.in

For the synthesis of quinoxaline-thiadiazole hybrids, the hydrazide is reacted with an appropriate aryl isothiocyanate to yield a thiosemicarbazide (B42300) intermediate. niscpr.res.in Cyclization of this intermediate with concentrated sulfuric acid affords the 1,3,4-thiadiazole (B1197879) derivatives. niscpr.res.in

For the quinoxaline-triazole conjugates, the same thiosemicarbazide intermediate is treated with dilute sodium hydroxide (B78521) to yield the corresponding 1,2,4-triazole. niscpr.res.in Another approach to triazole hybrids involves the reaction of 2-(azidomethyl)-3-methoxyquinoxaline with an alkyne in the presence of a copper catalyst. jetir.org

A series of niscpr.res.insci-hub.senih.govtriazolo[4,3-a]quinoxaline-1,3,4-oxadiazole and thiadiazole derivatives were synthesized and showed potent antiproliferative effects against various cancer cell lines. nih.gov

The synthesis of quinoxaline-pyrazole hybrids has been achieved through a multi-step process starting from ethyl 3-methoxyquinoxaline-2-carboxylate. connectjournals.comresearchgate.net This is first converted to (2-methoxyquinoxalin-3-yl)methanol, which is then oxidized to the corresponding aldehyde. connectjournals.com Reaction of this aldehyde with various acetophenones yields chalcone-like intermediates. connectjournals.com Finally, cyclocondensation of these intermediates with hydrazine hydrate produces the desired 2-(4,5-dihydro-3-substituted-1H-pyrazol-5-yl)-3-methoxyquinoxalines. connectjournals.comresearchgate.net These compounds have been evaluated for their antibacterial activity. connectjournals.comresearchgate.net

Another efficient synthesis of 2-methoxy-3-(1-substituted-1H-pyrazol-3-yl)quinoxalines involves the reaction of 1-(2-methoxyquinoxalin-3-yl)ethanone with N,N-dimethylformamide dimethyl acetal, followed by cyclization with a substituted hydrazine. researchgate.net

Quinoxaline-1,3,4-oxadiazole hybrids have been designed and synthesized as potential anticancer agents. nih.govmdpi.com The synthesis of these hybrids often starts from a quinoxaline carbohydrazide, which is then reacted with a substituted benzoic acid to form a hydrazide-hydrazone intermediate. mdpi.com Cyclization of this intermediate, for example, using phosphorus oxychloride, yields the 1,3,4-oxadiazole (B1194373) ring. mdpi.com

These hybrid derivatives have shown promise as inhibitors of the anti-apoptotic Bcl-2 protein. nih.gov Molecular modeling studies were used to guide the design of these compounds, leading to derivatives with improved apoptotic-inducing activity on cancer cells and lower toxicity on normal cells. nih.gov For instance, a series of 25 novel 1,3,4-oxadiazole-quinoxalines were synthesized and evaluated for their cytotoxic activity, with some compounds showing significant inhibition of various cancer cell lines. mdpi.com

Quinoxalinyl-piperazine derivatives have emerged as a significant class of compounds with potent anticancer activity. sci-hub.seepa.gov The synthesis of these derivatives often involves the reaction of a carbamate (B1207046) derivative of a 3-amino-2-methoxyquinoxaline intermediate with an appropriate arylpiperazine. sci-hub.se The 3-amino-2-methoxyquinoxaline intermediates can be prepared from 2,3-dichloroquinoxaline (B139996) through sequential substitution reactions with ammonia (B1221849) and then methoxide (B1231860). sci-hub.se

A series of 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives were synthesized and evaluated for their anticancer activity. sci-hub.seepa.gov Several of these compounds inhibited the proliferation of various human cancer cells at nanomolar concentrations. sci-hub.se

Table 2: Anticancer Activity of Quinoxalinyl-Piperazine Derivatives

| Compound | Cancer Cell Line | IC50 (nM) |

| Compound 6r | Various human cancer cells | 6.1 - 17 sci-hub.se |

| Fluoro quinoxalinyl-piperazine derivative | Various human cancer cells | 11 - 21 epa.gov |

Notably, one of the fluoro quinoxalinyl-piperazine derivatives was more potent than paclitaxel (B517696) against paclitaxel-resistant HCT-15 colorectal carcinoma cells. epa.gov

Structure-Activity Relationship (SAR) Studies on Quinoxaline Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For quinoxaline derivatives, SAR studies have provided valuable insights into the structural features required for their therapeutic effects.

In the case of the quinoxaline-isoxazole hybrids with anti-hyperglycemic activity, the nature and position of substituents on both the quinoxaline and isoxazole rings significantly influence their inhibitory potency. researchgate.net The presence of both the quinoxaline and isoxazole moieties is considered essential for activity. researchgate.net Furthermore, substituents such as chloro and nitro groups have been shown to play an important role in achieving high binding energy with the target α-glucosidase enzyme. researchgate.net

For the quinoxalinyl-piperazine anticancer agents, SAR studies revealed that substitutions on both the quinoxaline and the phenylpiperazine rings are important for cytotoxicity. sci-hub.se For example, compounds with a 3,5-dimethoxyphenyl-piperazine group coupled with a 6-methyl or 6-fluoro substitution on the quinoxaline ring showed more potent anticancer activity than those with a 3,5-dimethylphenyl-piperazine group. sci-hub.se This enhanced activity was also observed for compounds with methyl or methoxy (B1213986) groups at the C-8 position of the quinoxaline ring. sci-hub.se

In the development of quinoxaline-1,3,4-oxadiazole hybrids as Bcl-2 inhibitors, the addition of substructures like phenyl, piperazine, piperidine, and morpholine (B109124) rings to the core framework was guided by molecular modeling and led to compounds with improved apoptotic response and reduced cytotoxicity on normal cells. nih.gov

For quinoxaline derivatives designed as histone deacetylase (HDAC) inhibitors, the basic structural requirements include a heterocyclic aromatic cap (the quinoxaline moiety), a linker, and a terminal hydrophobic group. nih.gov The nature of the substituents on the quinoxaline ring, such as 2-chloro or 2-methoxy groups, was found to influence the inhibitory activity against different HDAC isoforms. nih.gov

These examples highlight the importance of systematic structural modifications and SAR studies in the rational design of potent and selective quinoxaline-based therapeutic agents.

Advanced Material Science Applications of Quinoxaline Derivatives

The quinoxaline scaffold, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a prominent N-heterocyclic compound recognized for its versatile applications in medicinal chemistry and advanced materials science. researchgate.net Its electron-deficient nature and rigid, planar structure make it an excellent building block for creating functional materials with tailored electronic and photophysical properties. qmul.ac.ukfrontiersin.org The ease of synthesis through condensation reactions further enhances its appeal for practical and commercial development. qmul.ac.ukd-nb.info Consequently, quinoxaline derivatives are extensively used in the design of electroluminescent materials, organic semiconductors, dyes, and other functional materials. mdpi.com

Optoelectronic and Luminescent Materials

Quinoxaline derivatives are widely employed as light-emitting and electron-transporting materials in optoelectronic devices like organic light-emitting diodes (OLEDs). qmul.ac.ukd-nb.infoacs.org Their strong electron-accepting property, stemming from two symmetric, unsaturated nitrogen atoms, is key to this function. acs.org By combining the quinoxaline core with various electron-donating triarylamine units, researchers have created dipolar compounds whose emission color can be tuned from bluish-green to orange. acs.org

The incorporation of bulky and rigid aromatic groups, such as pyrene (B120774) and carbazole, can enhance the material's thermal properties, like the glass transition temperature, which is crucial for device longevity. acs.org In one study, quinoxaline-fused isca.mecarbohelicene derivatives were synthesized, demonstrating their potential as highly fluorescent materials for applications in circularly polarized luminescence and electroluminescence. acs.org The electroluminescent devices fabricated using these materials as hole-transporters and emitters have shown intense light emission, with colors corresponding well to the material's photoluminescence in its film state. acs.org

Table 1: Photophysical Properties of Selected Quinoxaline-Based Luminescent Materials

| Compound | Emission Color | Application | Reference |

|---|---|---|---|

| Triarylamine-Quinoxaline Derivatives | Bluish-Green to Orange | OLEDs | acs.org |

| isca.meHl-NAIQx | - | Circularly Polarized Luminescence | acs.org |

| Chromophore-Labeled Quinoxalines | Green | Electroluminescent Devices | acs.org |

Organic Semiconductors

The unique electronic characteristics of quinoxaline derivatives make them attractive for use as n-type or p-type organic semiconductors in devices like organic field-effect transistors (OFETs) and organic solar cells (OSCs). qmul.ac.ukd-nb.info Their structural diversity allows for precise tuning of molecular structures to optimize performance for specific electronic applications. d-nb.info

In the realm of OSCs, quinoxaline-based acceptors have gained significant attention for their ability to reduce energy loss and improve photovoltaic performance. rsc.orgnih.gov For instance, a pair of non-fullerene acceptors, AQx-1 and AQx-2, were developed with a quinoxaline-containing central unit. rsc.orgnih.gov The device based on AQx-2 achieved a power conversion efficiency (PCE) of 16.64%, a significant improvement over the AQx-1-based device (13.31%), which was attributed to more balanced charge transport and suppressed recombination. rsc.orgnih.gov Further structural modifications, such as the introduction of brominated end groups, have pushed the PCE of quinoxaline-based solar cells even higher, with one derivative reaching 11.54%. acs.org

Another study detailed the synthesis of a novel donor-acceptor polymer, PQ1, using quinoxaline as the electron-deficient unit. frontiersin.orgnih.gov This polymer exhibited p-type semiconductor properties with a high hole mobility of up to 0.12 cm² V⁻¹ s⁻¹, demonstrating the potential of quinoxaline chromophores in constructing new organic semiconductors. frontiersin.orgnih.gov

Table 2: Performance of Quinoxaline-Based Organic Semiconductors in Solar Cells

| Acceptor/Polymer | Donor | VOC (V) | JSC (mA cm-2) | FF (%) | PCE (%) | Reference |

|---|---|---|---|---|---|---|

| AQx-1 | PM6 | - | - | - | 13.31 | nih.gov |

| AQx-2 | PM6 | - | - | - | 16.64 | nih.gov |

| BQ-2FBr | PM6 | 0.944 | 18.61 | 57.56 | 10.11 | acs.org |

| BQ-2Cl-FBr | PM6 | 0.928 | 20.96 | 59.29 | 11.54 | acs.org |

| PQ1 | - | - | - | - | - | frontiersin.orgnih.gov |

VOC: Open-circuit voltage; JSC: Short-circuit current density; FF: Fill factor; PCE: Power conversion efficiency. A high hole mobility of 0.12 cm² V⁻¹ s⁻¹ was reported for PQ1.

Dyes

Quinoxaline derivatives are integral to the development of advanced dyes, particularly for dye-sensitized solar cells (DSSCs). qmul.ac.uk Their function often involves acting as an auxiliary acceptor or a π-bridge within a donor-π-acceptor (D-π-A) framework. d-nb.info The goal is to create dyes with broad absorption in the UV-Vis-near-infrared spectrum to maximize light harvesting and achieve high power conversion efficiencies. mdpi.com

Table 3: Photovoltaic Performance of Quinoxaline-Based Dyes in DSSCs

| Dye | JSC (mA cm-2) | VOC (V) | FF | η (%) | Reference |

|---|---|---|---|---|---|

| DQ5 | 14.28 | 0.71 | 0.70 | 7.12 | nih.gov |

| FNE48 | 12.3 | 0.73 | 0.69 | 6.2 | rsc.org |

| AP6 | 10.1 | 0.49 | 0.66 | 3.3 | mdpi.com |

JSC: Short-circuit current density; VOC: Open-circuit voltage; FF: Fill factor; η: Power conversion efficiency.

Applications in Bio-Inorganic Chemistry (e.g., DNA Cleaving Agents)

In the field of bio-inorganic chemistry, quinoxaline derivatives, particularly those capable of forming complexes with transition metals, have been investigated for their ability to interact with and cleave DNA. tandfonline.com These metal complexes are often studied for their potential as "chemical nucleases" for therapeutic applications. tandfonline.com

Complexes of dipyridoquinoxaline (dpq) with various bivalent 3d-metal ions like Co(II) and Cu(II) have shown efficient DNA cleavage activity upon photoirradiation with visible light. acs.org The mechanism often involves the formation of reactive oxygen species, such as hydroxyl radicals, which damage the DNA backbone. isca.meacs.org The binding of these complexes to DNA is a prerequisite for cleavage, with studies indicating they tend to bind in the minor groove of the DNA helix. acs.org

For example, ternary copper(II) complexes containing a quinoxaline-based ligand (dpq) and an amino acid like L-lysine have demonstrated efficient DNA cleavage under UV or visible light. rsc.org Similarly, an oxo-bridged diiron(III) complex with a dpq (B32596) ligand was shown to induce double-strand DNA cleavage upon exposure to visible light. rsc.org The ability of the quinoxaline moiety to facilitate these interactions makes it a valuable scaffold in designing new metal-based therapeutic agents. tandfonline.comnih.gov

Table 4: DNA Interaction and Cleavage Activity of Quinoxaline Metal Complexes

| Complex | Metal Ion | DNA Binding Constant (Kb, M-1) | Photo-cleavage Condition | Reference |

|---|---|---|---|---|

| Co(dpq)32 | Co(II) | ~105 | Visible Light | acs.org |

| Cu(dpq)2(H2O)2 | Cu(II) | ~105 | Visible Light | acs.org |

| [{Fe(L-his)(dpq)}2(μ-O)]2+ | Fe(III) | - | Visible Light | rsc.org |

| Cu(L-lys)(dpq)(ClO4) | Cu(II) | ~105 | UV (365 nm) or Red Light (694 nm) | rsc.org |

Specific Research Domains of 3 Methoxyquinoxalin 2 Amine and Its Derivatives

Research on Enzyme Inhibition

Quinoxaline (B1680401) derivatives have been identified as potent inhibitors of several classes of enzymes. Their structural versatility allows for modifications that can achieve high affinity and selectivity for the active sites of these biological catalysts, making them attractive candidates for therapeutic development.

α-Amylase Inhibition

α-Amylase is a key enzyme in carbohydrate metabolism, responsible for breaking down starch into simpler sugars. Inhibiting this enzyme can help manage postprandial hyperglycemia, a primary concern in type 2 diabetes. Several studies have explored quinoxaline derivatives as α-amylase inhibitors.

Recent research has demonstrated the potential of newly synthesized phenylisoxazole quinoxalin-2-amine (B120755) hybrids. nih.gov Among the tested compounds, certain derivatives showed significant inhibitory activity against α-amylase. nih.gov For instance, compound 5h (a phenylisoxazole quinoxalin-2-amine hybrid) was identified as a particularly effective inhibitor, displaying greater potency than the standard drug, acarbose. nih.gov Another study on 1,2,4-triazolo[4,3-a]quinoxaline derivatives found that an N-allyl-substituted amine derivative exhibited notable inhibitory activity against α-amylase. researchgate.net Furthermore, investigations into 2-aryl quinoxaline derivatives revealed compounds with exceptionally potent inhibition, with IC50 values in the nanomolar range. researchgate.net

| Compound/Derivative Class | IC50 Value (µM) | Reference |

| Phenylisoxazole quinoxalin-2-amine hybrid (5h ) | 16.4 ± 0.1 | nih.gov |

| Quinoxaline sulfonohydrazide derivative (6a ) | 0.119 µM (119 nM) | nih.gov |

| N-allyl- ekb.egnih.govnih.govtriazolo[4,3-a]quinoxalin-1-amine (10a ) | 6.89 ± 0.09 | researchgate.net |

| 2-aryl quinoxaline derivative (14 ) | 0.294 µM (294 nM) | researchgate.net |

| Acarbose (Standard) | 24.0 ± 0.9 | nih.gov |

α-Glucosidase Inhibition

Similar to α-amylase, α-glucosidase is a crucial enzyme in carbohydrate digestion, hydrolyzing oligosaccharides into glucose. Its inhibition is another established strategy for controlling blood glucose levels. Quinoxaline derivatives have shown significant promise in this area, often exhibiting greater potency against α-glucosidase than α-amylase.

In a study of phenylisoxazole quinoxalin-2-amine hybrids, compound 5c , which features a nitro substitution, was found to be a highly potent α-glucosidase inhibitor, with an efficacy approximately three times greater than that of acarbose. nih.gov Quinoxaline sulfonohydrazide derivatives have also demonstrated markedly improved activity compared to the standard drug. nih.gov One derivative, 6c , was particularly effective with an IC50 value of 0.0953 µM. nih.gov The same N-allyl- ekb.egnih.govnih.govtriazolo[4,3-a]quinoxalin-1-amine derivative that was active against α-amylase also showed superior inhibitory activity against α-glucosidase when compared to acarbose. researchgate.net

| Compound/Derivative Class | IC50 Value (µM) | Reference |

| Phenylisoxazole quinoxalin-2-amine hybrid (5c ) | 15.2 ± 0.3 | nih.gov |

| Quinoxaline sulfonohydrazide derivative (6c ) | 0.0953 | nih.gov |

| N-allyl- ekb.egnih.govnih.govtriazolo[4,3-a]quinoxalin-1-amine (10a ) | 3.46 ± 0.06 | researchgate.net |

| 2-aryl quinoxaline derivative (14 ) | 0.198 µM (198 nM) | researchgate.net |

| Acarbose (Standard) | 49.3 ± 1.1 | nih.gov |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the management of Alzheimer's disease. Research has shown that quinoxaline derivatives can act as potent inhibitors of one or both of these enzymes.

A study of twelve quinoxaline derivatives found that all compounds displayed potent inhibitory activity against AChE, with IC50 values ranging from 0.077 to 50.080 µM. mdpi.com The most potent among them, compound 6c , was identified as a mixed-type inhibitor. mdpi.com Conversely, a separate investigation into a different series of quinoxaline derivatives discovered compounds that were selective inhibitors of BChE, showing no activity against AChE. nih.govingentaconnect.com Two of these compounds, featuring hydroxyl groups on a phenyl ring, had IC50 values comparable to the standard drug galantamine. nih.govingentaconnect.com This selectivity is noteworthy as BChE activity is known to increase in advanced stages of Alzheimer's disease. nih.gov

| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Reference |

| Quinoxaline derivative (6c ) | AChE | 0.077 | mdpi.com |

| Quinoxaline derivative (3a ) | BChE | 40.64 | mdpi.com |

| Quinoxaline derivative (6 ) | BChE | 7.7 ± 1.0 | nih.gov |

| Quinoxaline derivative (7 ) | BChE | 9.7 ± 0.9 | nih.gov |

| Galantamine (Standard) | BChE | 6.6 ± 0.38 | nih.gov |

Protein Kinase Inhibition (e.g., Tyrosine Kinases, EGFR, FGFR3, KDR, c-Kit, PDGFR, LCK, c-ABL, VEGFR-3)

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer. Quinoxaline derivatives are recognized as a crucial class of protein kinase inhibitors, often acting as ATP-competitive inhibitors. ekb.egekb.eg They have been investigated for their ability to target a wide range of kinases involved in oncology.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 is a key mediator of angiogenesis. Several 3-methylquinoxaline derivatives have been designed and synthesized as VEGFR-2 inhibitors, with some compounds showing inhibitory activities in the low micromolar and even nanomolar range. ekb.egnih.gov

EGFR: The Epidermal Growth Factor Receptor is another critical target in cancer therapy. Novel quinoxaline derivatives have been developed that potently inhibit EGFR with IC50 values in the sub-micromolar range. rsc.org

PDGFR and c-Kit: Platelet-Derived Growth Factor Receptor and c-Kit are type III receptor tyrosine kinases. Tricyclic quinoxalines have been reported as highly potent and selective inhibitors of PDGFR, FLT3, and KIT. nih.gov Quinoxalin-2,3(1H,4H)-diones have also been specifically identified as c-kit inhibitors. researchgate.net

c-Met: The c-Met proto-oncogene is another important target in cancer. A series of novel quinoxaline derivatives demonstrated potent enzymatic inhibition of c-Met kinase, with one R-isomer showing an IC50 value of 6 nM. lookchem.comnih.gov

The broad inhibitory profile of quinoxaline derivatives extends to other kinases such as LCK, c-ABL, and Pim-1/2, making this scaffold a versatile platform for the development of targeted cancer therapies. nih.govnih.govgoogle.com

| Kinase Target | Quinoxaline Derivative Class/Compound | IC50 Value | Reference |

| VEGFR-2 | 3-methylquinoxaline derivative (11g ) | 2.9 µM | nih.gov |

| EGFR | Quinoxaline derivative (4a ) | 0.3 µM | rsc.org |

| EGFR | Quinoxaline derivative (13 ) | 0.4 µM | rsc.org |

| c-Met | Quinoxaline derivative (4 , R-isomer) | 6 nM | lookchem.comnih.gov |

| Pim-1 | Quinoxaline derivative (5c ) | 0.16 µM | nih.gov |

| Pim-2 | Quinoxaline derivative (5c ) | 0.28 µM | nih.gov |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine peptidase that inactivates incretin (B1656795) hormones like GLP-1, which play a role in stimulating insulin (B600854) secretion. DPP-4 inhibitors are a class of oral hypoglycemic agents for treating type 2 diabetes. The quinoxaline scaffold has been successfully utilized to develop potent DPP-4 inhibitors.

Researchers have designed and synthesized sets of compounds based on a 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold. nih.govrsc.org Biological evaluation revealed that many of these new compounds were promising and selective DPP-4 inhibitors. nih.govrsc.org Additionally, high-throughput screening of chemical libraries led to the discovery of N-Ureido-quinoxalinedione derivatives as a novel series of DPP-4 inhibitors. nih.gov Structure-activity relationship studies indicated that substitutions on both the quinoxaline moiety and the ureido functional group were important for potency. nih.gov

| Quinoxaline Derivative Class | IC50 Value | Reference |

| 1,4-dimethyl-2,3-dioxo...quinoxaline-6-sulfonamide (10a ) | 0.046 µM | nih.gov |

| 1,4-dimethyl-2,3-dioxo...quinoxaline-6-sulfonamide (10f ) | 0.051 µM | nih.gov |

| N-Ureido-quinoxalinedione (Entry 5 ) | 0.04 µM | nih.gov |

| Linagliptin (Standard) | 0.001 µM | nih.gov |

Research on Receptor Ligands and Modulators

Beyond enzyme inhibition, derivatives of 3-Methoxyquinoxalin-2-amine have been investigated as ligands that bind to and modulate G-protein coupled receptors (GPCRs). The focus of this research has been on developing selective agents for specific receptor subtypes.